molecular formula C26H29N3O5 B2987473 N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872849-19-9

N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No. B2987473
M. Wt: 463.534
InChI Key: JEMBODVYJVRKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” is a complex organic compound. It seems to be a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives are of interest in medicinal chemistry for their potential therapeutic properties .


Synthesis Analysis

The synthesis of phenoxy acetamide and its derivatives involves various chemical techniques and computational chemistry applications . Specific synthesis methods for “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” were not found in the available resources.


Molecular Structure Analysis

The molecular structure of phenoxy acetamide derivatives is studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties . The exact molecular structure analysis of “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” was not found in the available resources.


Chemical Reactions Analysis

The chemical reactions involving phenoxy acetamide and its derivatives are studied using various chemical techniques and computational chemistry applications . Specific chemical reactions involving “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” were not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of phenoxy acetamide and its derivatives are studied based on their molecular structure with triggered functional groups or specific physicochemical properties . The specific physical and chemical properties of “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” were not found in the available resources.

Scientific Research Applications

Antiallergic Agents

Research indicates that certain acetamide derivatives, similar in structure to N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, have been explored as potential antiallergic agents. In particular, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have demonstrated effectiveness as novel antiallergic compounds, showcasing significant potency in antiallergic activity evaluation and inhibiting histamine release in certain assays (Menciu et al., 1999).

Synthesis and Structural Studies

The compound's related analogs have been synthesized and structurally analyzed. For instance, N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide was used in a Mn(III)/Cu(II)-mediated oxidative radical cyclization process to produce various erythrinanes. This synthesis approach provides insight into the compound's chemical properties and potential applications in creating structurally complex molecules (Chikaoka et al., 2003).

Anticancer Research

Compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide have been synthesized and tested for anticancer activity. For instance, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed potential anticancer properties through in silico modeling studies targeting specific receptors (Sharma et al., 2018).

Corrosion Inhibition

Acetamide derivatives have also been explored for their corrosion inhibition properties. Research into 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives has shown promising results in preventing corrosion in various mediums, indicating a potential application of similar compounds in industrial contexts (Yıldırım & Çetin, 2008).

Antiulcer Effects

Another study focused on a compound similar to N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, which demonstrated antiulcer effects in experimental models. This suggests potential therapeutic applications for gastrointestinal disorders (Asano et al., 1990).

Safety And Hazards

The safety and hazards of phenoxy acetamide and its derivatives are evaluated based on their biological effects . The specific safety and hazards of “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” were not found in the available resources.

Future Directions

The future directions in the study of phenoxy acetamide and its derivatives involve the design of new derivatives that could potentially enhance safety and efficacy . The specific future directions for “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” were not found in the available resources.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-33-22-10-9-18(15-23(22)34-2)11-12-27-26(32)25(31)20-16-29(21-8-4-3-7-19(20)21)17-24(30)28-13-5-6-14-28/h3-4,7-10,15-16H,5-6,11-14,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMBODVYJVRKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.